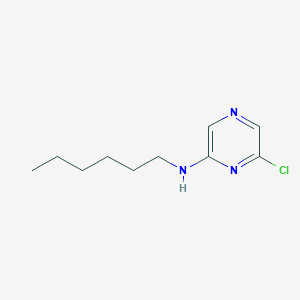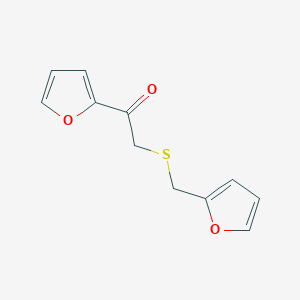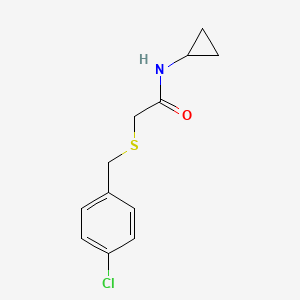
2-Isopropyl-4-methylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-methylpentan-1-amine is a primary aliphatic amine. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of an amino group (-NH2) attached to a carbon chain with isopropyl and methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methylpentan-1-amine can be achieved through various methods. One common approach involves the alkylation of 4-methylpentan-1-amine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the isopropyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature, and pressure conditions would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-4-methylpentan-1-amine undergoes various chemical reactions typical of primary amines:
Oxidation: Primary amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.
Reduction: Reduction of imines or nitriles derived from this amine can yield secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the amine into corresponding halides.
Major Products
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Secondary or tertiary amines.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
2-Isopropyl-4-methylpentan-1-amine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The specific mechanism of action for 2-Isopropyl-4-methylpentan-1-amine would depend on its application. In general, primary amines can act as nucleophiles, participating in various biochemical pathways by donating their lone pair of electrons to electrophilic centers. This can lead to the formation of new bonds and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH3NH2): A simple primary amine with one methyl group.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups
Uniqueness
2-Isopropyl-4-methylpentan-1-amine is unique due to its specific structure, which includes both isopropyl and methyl substituents. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from simpler amines.
Propriétés
Formule moléculaire |
C9H21N |
|---|---|
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
4-methyl-2-propan-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H21N/c1-7(2)5-9(6-10)8(3)4/h7-9H,5-6,10H2,1-4H3 |
Clé InChI |
WKQKAMAVXJSWGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CN)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

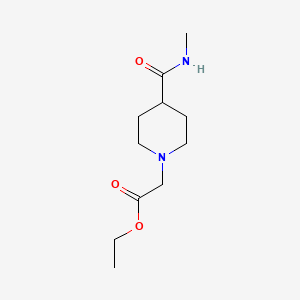
![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
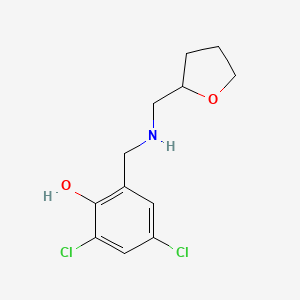

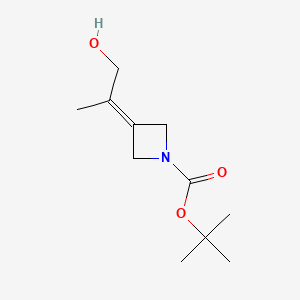

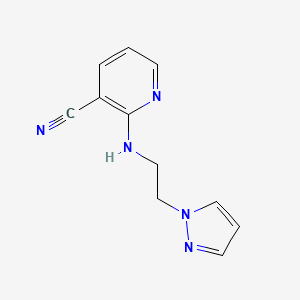
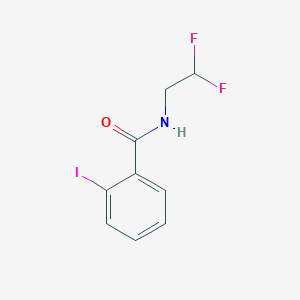
![1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide](/img/structure/B14906881.png)
